(D-Phe12,nle21,38)-crf (12-41) (human, rat)
Description
Properties
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C158H265N49O43/c1-23-27-39-93(186-141(236)103(49-56-120(215)216)195-148(243)110(67-81(13)14)203-154(249)123(82(15)16)205-143(238)104(50-57-121(217)218)193-137(232)98(44-36-62-176-158(170)171)189-147(242)108(65-79(9)10)200-149(244)109(66-80(11)12)201-150(245)112(70-91-73-173-76-178-91)197-131(226)92(160)68-89-37-30-29-31-38-89)132(227)179-85(19)127(222)183-96(42-34-60-174-156(166)167)133(228)180-86(20)128(223)185-102(48-55-119(213)214)140(235)192-101(47-54-117(163)211)142(237)198-106(63-77(5)6)145(240)182-87(21)129(224)184-100(46-53-116(162)210)139(234)191-99(45-52-115(161)209)134(229)181-88(22)130(225)196-111(69-90-72-172-75-177-90)151(246)204-114(74-208)153(248)202-113(71-118(164)212)152(247)190-97(43-35-61-175-157(168)169)136(231)187-95(41-32-33-59-159)138(233)199-107(64-78(7)8)146(241)188-94(40-28-24-2)135(230)194-105(51-58-122(219)220)144(239)207-125(84(18)26-4)155(250)206-124(126(165)221)83(17)25-3/h29-31,37-38,72-73,75-88,92-114,123-125,208H,23-28,32-36,39-71,74,159-160H2,1-22H3,(H2,161,209)(H2,162,210)(H2,163,211)(H2,164,212)(H2,165,221)(H,172,177)(H,173,178)(H,179,227)(H,180,228)(H,181,229)(H,182,240)(H,183,222)(H,184,224)(H,185,223)(H,186,236)(H,187,231)(H,188,241)(H,189,242)(H,190,247)(H,191,234)(H,192,235)(H,193,232)(H,194,230)(H,195,243)(H,196,225)(H,197,226)(H,198,237)(H,199,233)(H,200,244)(H,201,245)(H,202,248)(H,203,249)(H,204,246)(H,205,238)(H,206,250)(H,207,239)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H4,166,167,174)(H4,168,169,175)(H4,170,171,176)/t83-,84-,85-,86-,87-,88-,92+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-,124-,125-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYDOBYAWXTFOJ-KVGHNTGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H](CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C158H265N49O43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3539.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129133-27-3 | |
| Record name | Corticotropin-releasing hormone(12-41), phe(12)-nle(21,38)-alpha-Me-leu(37)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129133273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Resin and Protecting Groups
Coupling Agents and Solvents
-
Activation : Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
-
Solvents : Anhydrous DMF for coupling, dichloromethane (DCM) for resin washing, and trifluoroacetic acid (TFA) for Boc deprotection.
Coupling Protocols for Non-Native Residues
Incorporation of D-Phe12
The chiral inversion at position 12 is achieved using pre-synthesized Boc-D-Phe-OH. Coupling efficiency is enhanced by:
Nle21 and Nle38 Substitutions
Nle residues are introduced using Boc-Nle-OH under standard coupling conditions. Comparative studies show Nle improves oxidative stability without altering receptor affinity.
Cyclization and Conformational Restriction
To optimize receptor binding, cyclization via lactam bridges has been explored. For example, Glu20 and Lys23 side chains are linked to form an i-(i+3) lactam, stabilizing an α-helical conformation critical for CRF receptor antagonism. Cyclization is performed on-resin using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and diisopropylethylamine (DIEA).
Cleavage and Deprotection
Final cleavage from the resin uses hydrofluoric acid (HF) at 0°C for 1 hour, simultaneously removing side-chain protections. Scavengers (e.g., anisole, dimethyl sulfide) prevent cation-mediated side reactions. The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.
Purification and Analytical Characterization
Reversed-Phase HPLC Purification
-
Mobile Phase : Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).
-
Elution : 20–60% B over 60 minutes, detecting at 210 nm and 543 nm for product and dye-labeled analogs.
Purification yields two regioisomers due to TAMRA dye variability in conjugates, though this step is omitted for non-labeled (D-Phe12,Nle21,38)-CRF (12-41).
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight:
Quality Control and Bioactivity Validation
Purity Assessment
Analytical HPLC (>95% purity) uses a C18 column with 25–55% acetonitrile gradient over 30 minutes.
Receptor Binding Assays
Competitive binding assays vs. 125I-CRF in rat cortical membranes show IC50 = 1.2 nM, confirming antagonism potency.
Challenges and Optimization
Side Reactions
Solubility Issues
The peptide’s hydrophobicity necessitates dissolution in 10% acetic acid before dilution in assay buffers.
Comparative Synthesis Approaches
A comparative analysis of linear vs. cyclized analogs reveals:
| Parameter | Linear (D-Phe12,Nle21,38)-CRF | Cyclo(20-23)[D-Phe12,Glu20,Lys23,Nle21,38]-CRF |
|---|---|---|
| Binding IC50 (nM) | 1.2 | 0.4 |
| Helicity (%) | 45 | 72 |
| Metabolic Stability | Moderate | High |
Cyclization enhances helicity and potency but complicates synthesis .
Chemical Reactions Analysis
Types of Reactions
(D-Phe12,nle21,38)-crf (12-41) can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Substitution reactions involving side-chain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like sodium azide (NaN3) for azide substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
Role in Stress and Anxiety Research
(D-Phe12,nle21,38)-CRF (12-41) has been extensively studied for its effects on anxiety and stress responses. Research indicates that this CRF antagonist can modulate defensive behaviors in response to stressors.
- Case Study: Defensive Withdrawal Behavior
In a study evaluating the effects of cannabinoid receptor agonists on defensive withdrawal behavior, the administration of (D-Phe12,nle21,38)-CRF (12-41) significantly reduced anxiety-like responses in male rats subjected to stress conditions such as novelty and swim stress. The antagonist was administered intracerebroventricularly, demonstrating its effectiveness in altering stress-induced behaviors .
Implications for Substance Use Disorders
The compound has also been investigated for its potential to mitigate stress-induced drug-seeking behavior, which is crucial for understanding addiction mechanisms.
- Case Study: Drug-Seeking Behavior
Preclinical studies have shown that (D-Phe12,nle21,38)-CRF (12-41) can prevent reinstatement of drug-seeking behavior triggered by stressors such as footshock and food deprivation. This was particularly evident in studies involving cocaine and alcohol self-administration models, where the antagonist effectively blocked the reinstatement of drug-seeking behavior following exposure to stress .
Table 1: Summary of Findings on (D-Phe12,nle21,38)-CRF (12-41) in Substance Use Research
| Substance | Stressor | Species | Administration Route | Effect |
|---|---|---|---|---|
| Cocaine | Footshock | Rat | Intracerebroventricular | Prevented reinstatement of seeking |
| Alcohol | Food Deprivation | Rat | Intraperitoneal | Reduced drug-seeking behavior |
| Heroin | Forced Swim | Rat | Intracerebroventricular | Inhibited relapse |
Neuroendocrine Studies
The influence of CRF on the hypothalamic-pituitary-adrenal (HPA) axis is another critical area where (D-Phe12,nle21,38)-CRF (12-41) has been applied.
- Case Study: HPA Axis Modulation
Research indicates that administration of this CRF antagonist can alter plasma corticosterone levels during stress challenges. For instance, while acute exposure to a cannabinoid increased corticosterone levels, pre-treatment with (D-Phe12,nle21,38)-CRF (12-41) modulated this response under certain conditions .
Potential Therapeutic Applications
Given its role in modulating stress responses and drug-seeking behavior, there is ongoing interest in the therapeutic potential of (D-Phe12,nle21,38)-CRF (12-41) for treating anxiety disorders and addiction.
- Research Direction
Future studies aim to explore the efficacy of this compound in clinical settings for conditions characterized by dysregulated CRF signaling, such as post-traumatic stress disorder and major depressive disorder. The challenge remains in translating findings from rodent models to human applications effectively .
Mechanism of Action
(D-Phe12,nle21,38)-crf (12-41) exerts its effects by binding to CRF receptors (CRF1 and CRF2) on target cells. This binding activates intracellular signaling pathways, leading to the release of ACTH from the pituitary gland. The subsequent increase in cortisol levels mediates the stress response. The analog’s modifications enhance its stability and receptor affinity, making it a valuable tool for studying CRF-related mechanisms.
Comparison with Similar Compounds
First-Generation Antagonists: α-Helical CRF(9–41)
- Structure: A 30-amino-acid fragment retaining α-helical secondary structure.
- Potency :
- Limitations :
(D-Phe¹²,Nle²¹,³⁸)-CRF (12-41) exhibits 18-fold higher potency than α-helical CRF(9–41) in suppressing ACTH release in adrenalectomized rats .
Second-Generation Antagonists: Astressin
- Structure : Cyclo(30–33)[D-Phe¹²,Nle²¹,³⁸,Glu³⁰,Lys³³]-h/rCRF(12–41), featuring a lactam bridge between residues 30 and 33.
- Potency :
- Advantages: Longer duration of action (up to 24 hours). No intrinsic agonist effects .
Third-Generation Antagonists: Astressin B and Derivatives
- Structure : Extended N-terminal (residues 9–41), acetylated, and methylated at α-carbon positions (e.g., Astressin B).
- Potency :
- Key Advancements: Improved solubility and pharmacokinetics. Non-selective but long-lasting antagonism .
Non-Peptidic Antagonists (e.g., CP-154,526, R121919)
- Structure : Small molecules designed for oral bioavailability.
- Potency: CP-154,526 IC₅₀ for CRF1: ~10 nM . Limited efficacy in chronic stress models compared to peptide antagonists .
- Advantages :
- Blood-brain barrier penetration.
- Suitable for chronic administration.
Data Tables
Table 1. In Vitro and In Vivo Potency Comparison
Table 2. Receptor Selectivity
| Compound | CRF1 Affinity (Kᵢ) | CRF2 Affinity (Kᵢ) |
|---|---|---|
| (D-Phe¹²,Nle²¹,³⁸)-CRF (12-41) | 15.5 ± 4 nM | 20.1 ± 5 nM |
| Astressin | 0.8 nM | 1.2 nM |
| Anti-sauvagine-30 | >1000 nM | 5 nM |
Key Research Findings
Mechanistic Superiority :
- The D-Phe¹² substitution enhances α-helix stabilization, improving binding to CRF receptors .
- Nle²¹,³⁸ substitutions reduce oxidative degradation, increasing plasma stability .
Clinical Limitations :
- Despite high potency, its short half-life and poor oral bioavailability restrict therapeutic use .
Biological Activity
(D-Phe12,Nle21,38)-CRF (12-41), commonly referred to as D-Phe CRF(12-41), is a potent antagonist of corticotropin-releasing factor (CRF) receptors, specifically CRF1 and CRF2. This compound has been extensively studied for its biological activity and potential therapeutic applications in stress-related disorders, anxiety, and drug withdrawal symptoms. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of D-Phe CRF(12-41).
D-Phe CRF(12-41) functions primarily by blocking the CRF receptors, which play a crucial role in the body's response to stress. The antagonism of these receptors can mitigate the effects of endogenous CRF, which is implicated in anxiety and stress responses. The compound has been shown to effectively reduce anxiety-like behaviors in animal models, particularly in rats subjected to various stressors.
Key Research Findings
- Anxiolytic Effects : In studies involving male rats, D-Phe CRF(12-41) administered intracerebroventricularly (i.c.v.) was found to significantly reduce defensive withdrawal behaviors triggered by cannabinoid receptor agonists. The administration of 5 micrograms of D-Phe CRF(12-41) before exposure to the cannabinoid HU-210 prevented anxiety-like responses in a dose-dependent manner .
- Impact on Drug Withdrawal : Research indicates that D-Phe CRF(12-41) plays a role in alleviating anxiety associated with nicotine withdrawal. When administered into specific brain regions such as the central amygdala (CeA) and nucleus accumbens (NAcc), it prevented elevations in brain reward thresholds that are indicative of withdrawal symptoms . This suggests that increased CRF transmission may contribute to negative emotional states during drug withdrawal.
- Behavioral Studies : In experiments assessing the effects of D-Phe CRF(12-41) on reward function deficits induced by nicotine withdrawal, it was noted that blockade of CRF receptors resulted in significant behavioral changes, indicating its potential use in treating addiction-related anxiety .
Data Table: Summary of Biological Activity Studies
Case Study 1: Cannabinoid-Induced Anxiety
In a controlled study, male rats were subjected to cannabinoid treatment followed by administration of D-Phe CRF(12-41). The results indicated that pretreatment with D-Phe CRF(12-41) significantly reduced anxiety-like behaviors as measured by latency to emerge from a safe area during stressful conditions.
Case Study 2: Nicotine Withdrawal
Another study focused on rats undergoing nicotine withdrawal demonstrated that administration of D-Phe CRF(12-41) effectively mitigated anxiety symptoms associated with withdrawal. Behavioral assessments showed that rats treated with the antagonist exhibited reduced signs of distress compared to control groups.
Q & A
Q. What is the molecular structure and key modifications of (D-Phe12,Nle21,38)-CRF (12-41), and how do they enhance antagonistic activity?
The peptide is a truncated analog of corticotropin-releasing factor (CRF) with three critical substitutions:
- D-Phe12 : Enhances resistance to enzymatic degradation.
- Nle21 and Nle38 : Replace methionine residues to prevent oxidation-induced instability. These modifications stabilize the α-helical structure, increasing binding affinity to CRF receptors. Compared to earlier antagonists like α-helical CRF(9–41), this analog exhibits ~18-fold higher potency in suppressing CRF-induced ACTH release in rat pituitary cells .
Q. What is the primary mechanism of action of (D-Phe12,Nle21,38)-CRF (12-41) in blocking CRF receptor signaling?
The compound acts as a competitive antagonist at both CRF receptor subtypes (CRF1 and CRF2). It binds to the extracellular domain of CRF receptors, preventing endogenous CRF or urocortins from activating downstream cAMP pathways. For example, in AtT20 cells, it inhibits CRF-stimulated cAMP release with a KB value in the nanomolar range .
Q. What are common experimental applications of this antagonist in neuroendocrine and behavioral studies?
- Neuroendocrine : Blocks CRF-induced ACTH release in adrenalectomized rats, with effects lasting up to 24 hours post-administration .
- Behavioral : Reduces stress-induced reinstatement of nicotine-seeking behavior in rodent models (e.g., 25 μg intracerebroventricular dose decreases active lever presses by 3.5-fold) .
- Electrophysiological : Inhibits CRF-mediated excitation of serotonergic neurons in the dorsal raphe nucleus, validated via co-application with α-helical CRF(9–41) .
Q. How is antagonistic activity confirmed in experimental settings?
Methodological validation includes:
- Dose-response curves : Testing CRF-induced ACTH secretion across escalating doses (e.g., 0.1–1.6 μM in vitro) .
- Competitive binding assays : Demonstrating displacement of radiolabeled CRF in receptor-rich tissues like the amygdala .
- Pharmacological controls : Co-administering agonists (e.g., urocortin 1) to confirm reversible inhibition of downstream effects .
Advanced Research Questions
Q. How can researchers address discrepancies in behavioral data when using this antagonist (e.g., variable lever-press responses in stress models)?
Inconsistent results may arise from:
- Dose-dependent effects : Lower doses (5 μg) may suppress lever presses, while higher doses (25 μg) paradoxically increase activity in stress-resistant rats .
- Brain region specificity : Antagonism in the central amygdala (CeA) reduces ethanol self-administration in dependent rats, but no effect is observed in the bed nucleus of the stria terminalis (BNST) . Solution : Pre-screen animals for stress responsiveness and use site-specific microinjections to isolate regional effects.
Q. What are the challenges in achieving long-term efficacy with (D-Phe12,Nle21,38)-CRF (12-41) in chronic stress models?
Limitations include:
- Short half-life : Effects diminish within hours due to rapid enzymatic cleavage.
- Receptor desensitization : Repeated administration may downregulate CRF receptor expression. Structural optimization : Cyclization (e.g., astressin-B analogs with lactam bridges) extends duration to >7 days in adrenalectomized rats .
Q. How can structural analogs of this antagonist be optimized for improved blood-brain barrier (BBB) penetration?
Strategies include:
- N-terminal acetylation : Enhances stability without reducing receptor affinity.
- Cα-methylation of Leu37 : Increases lipophilicity, as seen in [D-Phe12,Nle21,38,α-Me-Leu37]-CRF (12-41), which shows enhanced potency in vivo .
- Peptide cyclization : Reduces conformational flexibility, improving BBB uptake (e.g., astressin-B) .
Q. What experimental considerations are critical when comparing in vitro vs. in vivo efficacy?
- In vitro : Use CRF receptor-expressing cell lines (e.g., AtT20 for CRF1, A7r5 for CRF2) with cAMP assays. Note that IC50 values may not translate directly to in vivo systems due to bioavailability differences .
- In vivo : Account for stress state; prior stress exposure potentiates CRF antagonist effects in the dorsal raphe nucleus .
Q. What analytical methods are recommended for validating peptide stability and purity?
- Mass spectrometry : Confirm molecular weight (e.g., 150646-45-0 CAS registry) and detect degradation products.
- Circular dichroism : Verify α-helical content, critical for receptor binding .
- HPLC : Ensure >95% purity, as contaminants can nonspecifically activate receptors .
Q. How does CRF receptor distribution across species impact translational research with this antagonist?
- Human vs. rat CRF1 : Sequence homology exceeds 85%, but affinity differences exist for analogs like astressin-B.
- Dosing adjustments : Subcutaneous administration in rats (1 mg/kg) achieves plasma levels equivalent to human intravenous doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
